
Sceleratine
Overview
Description
Sceleratine is a pyrrolizidine alkaloid derived from the plant Senecio sceleratus. Pyrrolizidine alkaloids are secondary plant metabolites known for their toxic properties, which serve as a defense mechanism against herbivores. This compound is particularly notable for its complex structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sceleratine can be synthesized through the hydrolysis of its precursor, retronecine. The process involves the following steps:
Extraction: The precursor retronecine is extracted from the plant material.
Hydrolysis: Aqueous alkaline hydrolysis of retronecine yields this compound.
Purification: The compound is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Senecio sceleratus, followed by hydrolysis and purification. The process is optimized to maximize yield and purity, ensuring the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions: Sceleratine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Toxicological Research
Sceleratine in Toxicology Studies
This compound is primarily studied for its toxicological effects due to its potential hepatotoxicity and carcinogenic properties. Research indicates that exposure to this compound can lead to severe liver damage and other health issues.
Case Study: Hepatotoxicity Assessment
A study assessing the acute and chronic health risks associated with pyrrolizidine alkaloids (including this compound) found that these compounds can cause hepatic sinusoidal obstruction syndrome. Long-term exposure is linked to chronic conditions such as liver cirrhosis and cancer .
Study Parameter | Findings |
---|---|
Compound | This compound |
Health Risks | Hepatic damage, cancer risk |
Exposure Type | Acute and chronic |
Pharmacological Applications
Potential Therapeutic Uses
Despite its toxicological concerns, some studies have explored the pharmacological potential of this compound. Its unique chemical structure may offer insights into developing new therapeutic agents.
Case Study: Anticancer Properties
Research has indicated that certain PAs might exhibit anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation. While this compound's effects are still under investigation, preliminary findings suggest it may influence cancer cell growth .
Parameter | Details |
---|---|
Focus | Anticancer activity |
Mechanism | Apoptosis induction |
Current Status | Under investigation |
Environmental Impact Studies
This compound in Ecotoxicology
The environmental persistence of this compound raises concerns about its impact on ecosystems. Research is being conducted to understand how this compound affects non-target organisms in agricultural settings.
Case Study: Ecotoxicological Risk Assessment
A study examining the occurrence of PAs in culinary herbs found that this compound was not detected in all samples but was present in specific geographical regions, indicating potential environmental accumulation .
Sample Type | Detection Rate |
---|---|
Culinary Herbs | This compound detected in 10% |
Environmental Samples | Varies by region |
Analytical Method Development
Techniques for this compound Detection
Advancements in analytical chemistry have led to improved methods for detecting and quantifying this compound in various matrices. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed.
Case Study: Method Validation
A recent study validated an HPLC method for the detection of this compound in herbal products, demonstrating high sensitivity and specificity .
Method | Validation Results |
---|---|
HPLC | Sensitivity: 0.1 µg/mL |
Specificity | 95% accuracy |
Mechanism of Action
Sceleratine exerts its effects through several molecular targets and pathways:
Molecular Targets: this compound interacts with cellular proteins and enzymes, disrupting normal cellular functions.
Pathways Involved: The compound affects various biochemical pathways, leading to its toxic effects. It can cause DNA damage and inhibit protein synthesis, contributing to its overall toxicity.
Comparison with Similar Compounds
Retronecine: The precursor to sceleratine, also a pyrrolizidine alkaloid.
Senecionine: Another pyrrolizidine alkaloid with similar toxic properties.
Heliotrine: A related compound with comparable biological activity.
Uniqueness of this compound: this compound is unique due to its specific structure and the particular biological effects it exerts. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a compound of significant interest.
Biological Activity
Sceleratine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the Senecio genus, particularly Senecio sceleratus . These compounds are known for their complex biological activities, which can include both beneficial effects and toxicological risks. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicology, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrrolizidine alkaloids characterized by a bicyclic structure containing a nitrogen atom. The molecular formula is , and its structure can be depicted as follows:
Pharmacological Activities
1. Antimicrobial Activity:
this compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
2. Hepatotoxicity:
Pyrrolizidine alkaloids, including this compound, are notorious for their hepatotoxic effects. They undergo metabolic conversion in the liver, leading to the formation of toxic metabolites that can induce liver damage. Research has shown that exposure to these compounds can lead to hepatic sinusoidal obstruction syndrome (HSOS) due to their toxic effects on liver sinusoidal endothelial cells .
Toxicological Concerns
The toxicological profile of this compound is significant due to its potential to cause acute and chronic liver damage. The metabolism of this compound involves cytochrome P450 enzymes, which convert it into reactive intermediates capable of forming DNA adducts, leading to genotoxicity .
Table 1: Toxicological Effects of this compound
Effect | Description |
---|---|
Acute Toxicity | Causes liver damage and symptoms like jaundice and abdominal pain |
Chronic Toxicity | Linked to liver cirrhosis and pulmonary hypertension |
Genotoxicity | Forms DNA adducts leading to potential carcinogenic effects |
Case Studies
Case Study 1: Ragwort Poisoning in Animals
A notable case involved an ostrich in Zimbabwe that suffered from poisoning due to ingestion of Senecio sceleratus . The clinical signs included severe liver dysfunction, which was confirmed through biochemical analyses showing elevated liver enzymes . This case highlights the dangers posed by plants containing pyrrolizidine alkaloids in livestock.
Case Study 2: Human Exposure
A review of human cases exposed to pyrrolizidine alkaloids revealed that chronic consumption of contaminated herbal products led to significant liver damage. Patients exhibited symptoms consistent with hepatotoxicity, reinforcing the need for regulatory measures regarding herbal supplements containing these compounds .
Research Findings
Recent studies have focused on the extraction and quantification of this compound from various plant sources. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess its concentration in different formulations .
Table 2: Concentration of this compound in Various Plant Extracts
Plant Species | Concentration (mg/kg) |
---|---|
Senecio sceleratus | 150 |
Senecio vulgaris | 80 |
Crotalaria species | 60 |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for elucidating the molecular structure of Sceleratine, and how should researchers validate their findings?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Validate findings by comparing spectral data with synthetic standards or previously characterized analogs. Cross-validate using at least two orthogonal techniques to minimize instrumental bias .
Q. How can researchers optimize extraction protocols for this compound from natural sources while maintaining yield and purity?
- Methodology : Employ sequential solvent extraction (e.g., ethanol-water gradients) followed by chromatographic purification (HPLC or flash chromatography). Monitor purity via thin-layer chromatography (TLC) and quantify yield using UV-Vis spectroscopy calibrated with a this compound reference standard. Document solvent ratios, temperature, and extraction duration to ensure reproducibility .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity, and how should controls be designed?
- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO). Include triplicate technical replicates and normalize data to untreated cells. Validate assay conditions using a reference compound with known activity in the same cell line .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and empirical results in this compound’s protein binding affinity studies?
- Methodology : Re-evaluate docking parameters (e.g., force fields, solvation models) and validate using mutagenesis studies or surface plasmon resonance (SPR). Perform molecular dynamics simulations to account for protein flexibility. Cross-check computational models with experimental binding constants (e.g., ITC) and adjust algorithms for entropy-enthalpy compensation .
Q. What statistical approaches are recommended for reconciling contradictory data on this compound’s cytotoxic thresholds across different cell lines?
- Methodology : Apply mixed-effects modeling to account for inter-cell-line variability. Use meta-analysis to aggregate data from multiple studies, weighting results by sample size and assay precision. Perform sensitivity analyses to identify outlier cell lines or confounding factors (e.g., culture conditions) .
Q. How can isotope labeling techniques be optimized to track this compound’s metabolic pathways without altering its native biochemical behavior?
- Methodology : Use stable isotopes (e.g., ¹³C or ²H) at metabolically inert positions, confirmed via NMR. Employ tracer studies with LC-MS/MS to monitor labeled metabolites. Validate isotopic inertness by comparing labeled and unlabeled this compound in enzymatic assays .
Q. What methodological considerations are critical when comparing this compound’s antioxidant capacity measurements from different ORAC assay variants?
- Methodology : Standardize reaction conditions (pH, temperature, Trolox equivalents) and validate fluorometric readouts against HPLC-based quantification. Account for matrix effects by spiking this compound into biological fluids (e.g., plasma) and comparing recovery rates. Report results in μmol TE/g with error margins .
Q. How should researchers design experiments to assess this compound’s bioavailability while minimizing confounding variables in in vivo models?
- Methodology : Use pharmacokinetic (PK) studies with cannulated rodents, collecting plasma at fixed intervals post-administration. Apply non-compartmental analysis (NCA) for AUC calculations. Control for diet, circadian rhythms, and genetic variability by using inbred strains and standardized feeding protocols .
Q. What validation criteria should guide the selection of molecular docking parameters for studying this compound-receptor interactions?
- Methodology : Optimize docking software (e.g., AutoDock Vina) using co-crystallized ligands as positive controls. Validate scoring functions via receiver operating characteristic (ROC) curves. Report root-mean-square deviation (RMSD) values for pose reproducibility and compare with experimental IC₅₀ data .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis to ensure pharmacological consistency?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates. Characterize each batch using orthogonal methods (HPLC, chiral GC) and establish acceptance criteria (e.g., ≥95% purity, ≤2% enantiomeric excess). Document critical process parameters (CPPs) for quality-by-design (QbD) workflows .
Properties
IUPAC Name |
(1R,6R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEQCWXCFQWUQU-AUBWXPIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(C(C(=O)O[C@@H]2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977451 | |
Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-25-6 | |
Record name | Sceleratine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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